Cas no 187325-53-7 (GSK-3β inhibitor 1)

GSK-3β inhibitor 1 化学的及び物理的性質

名前と識別子

-

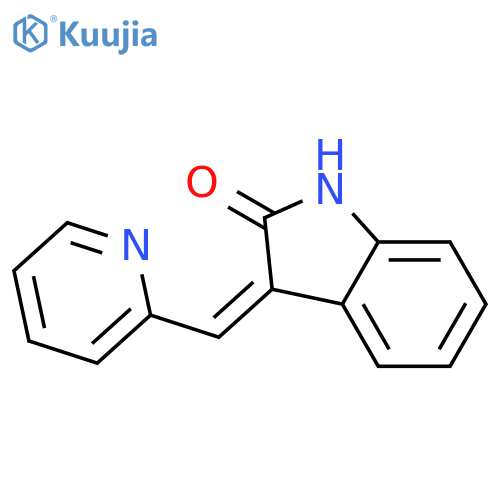

- 2H-Indol-2-one, 1,3-dihydro-3-(2-pyridinylmethylene)-, (Z)-

- GSK-3β inhibitor 1

- 2H-Indol-2-one, 1,3-dihydro-3-(2-pyridinylmethylene)-, (3Z)-

- (E/Z)-GSK-3?? inhibitor 1

- DA-53750

- CHEMBL2094331

- 187325-53-7

- NSC-116390

- AKOS002131629

- EX-A7535

- BDBM50523811

- SR-01000594625

- HY-126144A

- MS-23242

- AKOS040759706

- DNDI1416941

- (E/Z)-GSK-3

- 3-(pyridin-2-ylmethylidene)-1,3-dihydro-2h-indol-2-one

- GSK-3beta inhibitor 1

- 3367-88-2

- GSK-3

- 3-(Pyridin-2-ylmethylene)indolin-2-one

- NSC116390

- 3-(2-Pyridinylmethylene)-1,3-dihydro-2H-indol-2-one

- EX-A6918

- A inhibitor 1

- F77830

- (3Z)-3-(2-pyridinylmethylene)-1,3-dihydro-2H-indol-2-one

- CS-0134168

- GSK-3?? inhibitor 1

- 3-[(2-Pyridinyl)methylene]indolin-2-one

- SR-01000594625-1

- AE-473/30363001

- SCHEMBL11748686

- (E/Z)-GSK-3beta inhibitor 1

-

- インチ: InChI=1S/C14H10N2O/c17-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)16-14/h1-9H,(H,16,17)/b12-9-

- InChIKey: YKQONSWBHGBDSB-XFXZXTDPSA-N

- ほほえんだ: O=C1NC2=CC=CC=C2/C1=C/C3=NC=CC=C3

計算された属性

- せいみつぶんしりょう: 222.079312947g/mol

- どういたいしつりょう: 222.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 337

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 42Ų

じっけんとくせい

- 色と性状: Solid

- ゆうかいてん: No data available

- ふってん: No data available

- フラッシュポイント: No data available

- じょうきあつ: No data available

GSK-3β inhibitor 1 セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら

- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある

- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください

GSK-3β inhibitor 1 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | M7159858-25g |

GSK-3βinhibitor1 |

187325-53-7 | ≥98% | 25g |

RMB 5600.00 | 2025-02-21 | |

| Cooke Chemical | M7159858-5g |

GSK-3βinhibitor1 |

187325-53-7 | ≥98% | 5g |

RMB 1600.00 | 2025-02-21 | |

| ChemScence | CS-0090785-50mg |

GSK-3β inhibitor 1 |

187325-53-7 | 98.07% | 50mg |

$950.0 | 2022-04-27 | |

| ChemScence | CS-0090785-5mg |

GSK-3β inhibitor 1 |

187325-53-7 | 98.07% | 5mg |

$200.0 | 2022-04-27 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11467-10 mg |

GSK-3β inhibitor 1 |

187325-53-7 | 99.08% | 10mg |

¥3117.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56628-500mg |

GSK-3β inhibitor 1 |

187325-53-7 | 98% | 500mg |

¥0.00 | 2023-09-07 | |

| Ambeed | A1177168-50mg |

(Z)-3-(Pyridin-2-ylmethylene)indolin-2-one |

187325-53-7 | 99% | 50mg |

$638.0 | 2025-02-28 | |

| Ambeed | A1177168-25mg |

(Z)-3-(Pyridin-2-ylmethylene)indolin-2-one |

187325-53-7 | 99% | 25mg |

$375.0 | 2025-02-28 | |

| Aaron | AR01V5BA-10mg |

GSK-3β inhibitor 1 |

187325-53-7 | 95% | 10mg |

$539.00 | 2025-02-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11467-10 mg |

GSK-3β inhibitor 1 |

187325-53-7 | 99.08% | 10mg |

¥3117.00 | 2021-09-23 |

GSK-3β inhibitor 1 関連文献

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

8. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

GSK-3β inhibitor 1に関する追加情報

GSK-3β Inhibitor 1 (CAS No. 187325-53-7): A Comprehensive Overview of Its Properties and Applications

GSK-3β inhibitor 1 (CAS No. 187325-53-7) is a highly specialized small molecule compound that has garnered significant attention in the field of biochemical research and drug discovery. As a selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), this compound plays a crucial role in modulating cellular signaling pathways, particularly those involved in neuroprotection, inflammation, and metabolic regulation. Researchers and pharmaceutical developers are increasingly interested in GSK-3β inhibitor 1 due to its potential therapeutic applications in neurodegenerative diseases, diabetes, and cancer.

The GSK-3β signaling pathway is a hot topic in contemporary biomedical research, with numerous studies highlighting its involvement in critical cellular processes. GSK-3β inhibitor 1 works by selectively binding to the ATP-binding site of the kinase, thereby inhibiting its activity. This mechanism is particularly relevant in the context of Alzheimer's disease research, where abnormal GSK-3β activity has been linked to tau hyperphosphorylation and neurofibrillary tangle formation. As such, GSK-3β inhibitor 1 is frequently explored in preclinical studies aimed at developing novel neuroprotective agents.

In addition to its neurological applications, GSK-3β inhibitor 1 has shown promise in metabolic disorders. The compound's ability to modulate insulin signaling pathways makes it a candidate for type 2 diabetes research. Recent studies have demonstrated that GSK-3β inhibition can enhance glucose uptake and improve insulin sensitivity in peripheral tissues. This has led to increased interest in the compound's potential as a therapeutic agent for metabolic syndrome and related conditions.

The chemical properties of GSK-3β inhibitor 1 (CAS No. 187325-53-7) contribute significantly to its biological activity. With a molecular weight of 465.5 g/mol and a purity typically exceeding 98%, this small molecule exhibits excellent solubility in dimethyl sulfoxide (DMSO) and other organic solvents, making it suitable for in vitro and in vivo studies. Researchers often inquire about the optimal concentration of GSK-3β inhibitor 1 for cell-based assays, which generally ranges between 1-10 μM depending on the experimental context.

Cancer research represents another important application area for GSK-3β inhibitor 1. The compound's ability to regulate Wnt/β-catenin signaling and other oncogenic pathways has made it valuable in studying various malignancies, including colorectal cancer and glioblastoma. Recent publications have highlighted the compound's potential to sensitize cancer cells to conventional chemotherapy agents, addressing the growing concern of drug resistance in oncology.

From a commercial perspective, the demand for GSK-3β inhibitor 1 has been steadily increasing, particularly among academic research institutions and pharmaceutical companies engaged in kinase inhibitor development. The compound is typically supplied as a lyophilized powder with detailed certificates of analysis, ensuring reproducibility in research applications. Common search queries related to this product include "GSK-3β inhibitor 1 solubility", "GSK-3β inhibitor 1 protocol", and "buy GSK-3β inhibitor 1", reflecting the practical concerns of researchers working with this compound.

Safety considerations for handling GSK-3β inhibitor 1 follow standard laboratory protocols for small molecule compounds. While not classified as highly hazardous, researchers are advised to use appropriate personal protective equipment when working with the compound. The stability of GSK-3β inhibitor 1 under various storage conditions is another frequent topic of inquiry, with recommendations typically suggesting storage at -20°C in a dry environment to maintain long-term stability.

Recent advancements in GSK-3β inhibitor 1 research have focused on improving its pharmacokinetic properties and target specificity. Structure-activity relationship (SAR) studies have led to the development of analogs with enhanced blood-brain barrier penetration, addressing one of the key challenges in developing neuroprotective drugs. These developments are particularly relevant given the increasing prevalence of neurodegenerative disorders in aging populations worldwide.

The synthesis and characterization of GSK-3β inhibitor 1 involve sophisticated organic chemistry techniques, with published procedures typically employing multi-step synthetic routes. Analytical methods for quality control include high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring batch-to-batch consistency. Researchers often search for "GSK-3β inhibitor 1 synthesis" and "GSK-3β inhibitor 1 characterization" when planning their studies.

Looking to the future, GSK-3β inhibitor 1 continues to be a valuable tool compound in both basic research and drug discovery efforts. Its multifaceted applications across different disease areas, combined with the growing understanding of GSK-3β biology, suggest that interest in this compound will persist. As research progresses, we anticipate seeing more clinical applications emerging from the foundational work conducted with GSK-3β inhibitor 1 in laboratory settings.

187325-53-7 (GSK-3β inhibitor 1) 関連製品

- 2034415-34-2(2-(2-chlorophenyl)-N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)acetamide)

- 800389-33-7(Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis-)

- 1150164-86-5(4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline)

- 2228492-77-9(5-(3-ethylthiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)

- 41816-68-6(2-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one)

- 1697034-57-3(ethyl 3-(5-chlorothiophen-3-yl)-3-oxopropanoate)

- 1226433-37-9(6-4-(oxolane-2-carbonyl)piperazin-1-yl-N-(pyridin-3-yl)pyridazin-3-amine)

- 2228846-47-5(tert-butyl N-2-amino-1-(9H-fluoren-9-yl)ethylcarbamate)

- 1349715-47-4(3-(5-Chloro-2-pyridinyl)Benzenemethanol)

- 1955548-16-9(6-methyl-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine)